4-{[1-(4-Ethylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine
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Overview
Description
4-{[1-(4-Ethylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and an ethylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(4-Ethylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine typically involves multiple steps, starting with the preparation of the piperidine and pyridine rings. The piperidine ring can be synthesized through cyclization reactions, while the pyridine ring is often prepared via condensation reactions. The final step involves the coupling of these rings with the ethylbenzenesulfonyl group under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(4-Ethylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-{[1-(4-Ethylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4-{[1-(4-Ethylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(4-Methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine
- 4-{[1-(4-Chlorobenzenesulfonyl)piperidin-3-yl]methoxy}pyridine
Uniqueness
4-{[1-(4-Ethylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine is unique due to the presence of the ethylbenzenesulfonyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[[1-(4-ethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-2-16-5-7-19(8-6-16)25(22,23)21-13-3-4-17(14-21)15-24-18-9-11-20-12-10-18/h5-12,17H,2-4,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHZWDRJJDVFIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)COC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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